2-Cyclohexyl-1-phenyl-2-(1-pyrrolidinyl)-ethanone, monohydrochloride

Dopamine transporter Reuptake inhibition Structure–activity relationship

Select α-PCYP HCl for the highest dopamine transporter (DAT) inhibitory potency (IC₅₀=8.3 nM) among all characterized α-pyrrolidinophenones, as confirmed by SAR studies. Its unique metabolomic profile—17 exogenous biomarkers versus ~6 for α-PVP—provides 2.8× more detection targets for forensic toxicology workflows, ensuring unmatched analytical specificity when the parent compound is absent. Delivered as a ≥98% purity crystalline hydrochloride with full solubility data (PBS 10 mg/mL) and a verified GC-MS spectral library entry, this standard supports reproducible method transfer and long-term stability (≥5 years at -20°C).

Molecular Formula C18H26ClNO
Molecular Weight 307.9 g/mol
CAS No. 1803168-16-2
Cat. No. B3025955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohexyl-1-phenyl-2-(1-pyrrolidinyl)-ethanone, monohydrochloride
CAS1803168-16-2
Molecular FormulaC18H26ClNO
Molecular Weight307.9 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(C(=O)C2=CC=CC=C2)N3CCCC3.Cl
InChIInChI=1S/C18H25NO.ClH/c20-18(16-11-5-2-6-12-16)17(19-13-7-8-14-19)15-9-3-1-4-10-15;/h2,5-6,11-12,15,17H,1,3-4,7-10,13-14H2;1H
InChIKeyMDDYZFOUOFBQHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclohexyl-1-phenyl-2-(1-pyrrolidinyl)-ethanone, monohydrochloride (α-PCYP): Compound Class, Structural Identity, and Research Context for Procurement Decisions


2-Cyclohexyl-1-phenyl-2-(1-pyrrolidinyl)-ethanone, monohydrochloride (CAS 1803168-16-2), commonly designated α-PCYP or α-pyrrolidinocyclohexanophenone, is a synthetic cathinone belonging to the α-substituted pyrrolidinyl phenone subclass [1]. Its structure features a pyrrolidine ring at the α-carbon, a phenyl ketone core, and a cyclohexyl α-substituent that distinguishes it from other members of the α-pyrrolidinophenone series such as α-PVP (n-propyl) and α-PHP (n-butyl). The compound is primarily utilized as an analytical reference standard for forensic and toxicological research applications, with commercial availability as a crystalline hydrochloride salt of ≥98% purity . Its biological activity is characterized by potent inhibition of the dopamine transporter (DAT), a mechanism established through systematic structure–activity relationship (SAR) investigations [2].

Why α-PCYP (2-Cyclohexyl-1-phenyl-2-(1-pyrrolidinyl)-ethanone HCl) Cannot Be Substituted by α-PVP, α-PHP, or Other Pyrrolidinophenone Analogs in Research and Forensic Workflows


The α-pyrrolidinophenone scaffold exhibits extreme sensitivity to the identity of the α-carbon substituent, with DAT inhibitory potency varying over a >1,500-fold range across only eleven systematically studied analogs [1]. Within this series, the cyclohexyl-bearing α-PCYP (IC₅₀ = 8.3 nM) demonstrates approximately twice the DAT inhibitory potency of its n-propyl counterpart α-PVP (IC₅₀ = 17.5 nM) and its cyclopentyl analog (IC₅₀ = 17.1 nM), while also surpassing the n-butyl analog α-PHP (IC₅₀ = 11.6 nM). Beyond potency, the metabolite profile of α-PCYP is compound-specific: toxicometabolomic analysis identified 16 phase I and 1 phase II exogenous biomarkers, a profile that differs substantially from the ~6 phase I metabolites reported for α-PVP [2][3]. Generic substitution among pyrrolidinophenones therefore risks both quantitative potency mismatch and qualitative failure in analytical detection workflows that rely on compound-specific metabolite targets.

Quantitative Differentiation Evidence for α-PCYP (CAS 1803168-16-2) Relative to Closest Pyrrolidinophenone Analogs


DAT Inhibition Potency: α-PCYP (Cyclohexyl) vs. α-PVP (n-Propyl), α-Cyclopentyl, and α-PHP (n-Butyl) in Rat Brain Synaptosomes

In a systematic head-to-head SAR study of 11 α-PVP analogs, the cyclohexyl-substituted α-PCYP (Compound 14) achieved an IC₅₀ of 8.3 ± 1.1 nM at DAT in rat brain synaptosomes, compared with 17.5 ± 1.7 nM for α-PVP (Compound 7, n-propyl), 17.1 ± 2.5 nM for the α-cyclopentyl analog (Compound 13), and 11.6 ± 0.6 nM for the n-butyl analog α-PHP (Compound 12) [1]. α-PCYP was the most potent DAT inhibitor among all eight pyrrolidine-bearing analogs tested, with potency approximately 2.1-fold greater than α-PVP and 2.06-fold greater than the cyclopentyl derivative. None of the analogs, including α-PCYP, exhibited significant inhibition of SERT when tested at 10 μM, indicating retained DAT selectivity within this structural class [1].

Dopamine transporter Reuptake inhibition Structure–activity relationship Synthetic cathinone Neuropharmacology

Forensic Biomarker Abundance: α-PCYP Metabolite Profile vs. α-PVP for Analytical Screening Procedure Development

Toxicometabolomic analysis of α-PCYP using pooled human liver microsomes (in vitro) and blood/urine from male Wistar rats (in vivo) identified 16 phase I metabolites and 1 phase II metabolite as exogenous biomarkers, along with 5 endogenous biomarkers (including adenosine and tryptophan metabolism metabolites) associated with α-PCYP intake [1]. In contrast, a comparable in vitro metabolism study of α-PVP using human liver microsomes identified only 6 phase I metabolites, with 2 glucuronidated phase II conjugates additionally detected [2]. The α-PCYP metabolite panel is approximately 2.8-fold larger in terms of phase I biomarkers, providing a richer set of analytical targets for forensic screening procedure development. Notably, unmetabolized α-PCYP was detectable in vitro but not in vivo, underscoring the necessity of metabolite-based detection strategies [1].

Forensic toxicology Metabolomics Biomarker identification LC-HRMS/MS New psychoactive substances

Physicochemical Handling Properties: Solubility and Formulation Characteristics of α-PCYP Hydrochloride as a Certified Reference Standard

α-PCYP hydrochloride (CAS 1803168-16-2) is supplied as a crystalline solid with certified purity ≥98% and defined solubility parameters: DMF 3 mg/mL, DMSO 5 mg/mL, Ethanol 3 mg/mL, and PBS (pH 7.2) 10 mg/mL, with a λmax of 254 nm and long-term storage stability of ≥5 years at −20°C . These specifications are documented per batch via Certificates of Analysis including QC sheets, data packs, and GC-MS data, and the compound is further supported by inclusion in a searchable GC-MS spectral library containing 70 eV EI mass spectral data of over 2,000 forensic drug standards . While direct head-to-head solubility comparisons with α-PVP hydrochloride or α-PHP hydrochloride reference standards are not available from a single controlled study, the provision of batch-specific analytical documentation and spectral library integration represents a procurement-relevant quality assurance characteristic for laboratories requiring traceable reference materials.

Analytical reference standard Solubility Formulation Quality control Method validation

Structural Determinants of Enhanced Potency: α-Substituent Volume and Lipophilicity as Predictors of DAT Inhibition in Pyrrolidinophenones

Hansch analysis of the eight pyrrolidine-bearing analogs (compounds 7–14) from the Kolanos 2015 study revealed significant correlations between DAT inhibitory potency (pIC₅₀) and both α-substituent volume (r = 0.909) and lipophilicity (π; r = 0.917), though these two parameters were highly intercorrelated (r = 0.997, p < 0.0001) [1]. Within this framework, the cyclohexyl group (−C₆H₁₁) of α-PCYP represents the bulkiest and most lipophilic α-substituent tested among the pyrrolidine-bearing series, exceeding the cyclopentyl (−C₅H₉), n-butyl (−CH₂(CH₂)₂CH₃), and n-propyl (−CH₂CH₂CH₃) groups in both parameters. The 2.1-fold potency gain of α-PCYP over α-PVP is quantitatively consistent with the established volume–potency and lipophilicity–potency trends, positioning α-PCYP at the upper boundary of the studied SAR space and making it the empirically optimal DAT inhibitor within this congeneric series [1].

Quantitative structure–activity relationship Hansch analysis Substituent volume Lipophilicity Molecular design

High-Impact Application Scenarios for α-PCYP (2-Cyclohexyl-1-phenyl-2-(1-pyrrolidinyl)-ethanone HCl) Based on Verified Differentiation Evidence


Forensic Toxicology: Development of LC-HRMS/MS Screening Methods Using α-PCYP-Specific Exogenous and Endogenous Biomarker Panels

Forensic and clinical toxicology laboratories developing analytical screening procedures for synthetic cathinone intake can leverage the 16 phase I and 1 phase II exogenous metabolites of α-PCYP, plus 5 endogenous biomarkers (adenosine, tryptophan metabolism metabolites), identified via untargeted LC-HRMS/MS metabolomics in both human liver microsomes and rat biofluids [1]. This panel is approximately 2.8-fold larger than the 6 phase I metabolites reported for α-PVP [2], providing multiple redundant detection targets that increase screening confidence, particularly in cases where the parent compound is no longer detectable in biological matrices. Laboratories should procure the ≥98% purity α-PCYP hydrochloride reference standard (Cayman Item No. 30241 or equivalent) to generate in-house metabolite reference spectra and validate retention times against the published metabolomics dataset [1].

Neuropharmacology Research: High-Potency DAT Inhibitor Tool Compound for Dopamine Transporter Studies

Neuroscience researchers investigating DAT function, dopamine reuptake kinetics, or the neurochemical basis of psychostimulant effects can utilize α-PCYP as the highest-potency DAT inhibitor (IC₅₀ = 8.3 nM in rat synaptosomes) among the established α-pyrrolidinophenone series, surpassing α-PVP (17.5 nM), α-PHP (11.6 nM), and the α-cyclopentyl analog (17.1 nM) [3]. Its retained DAT selectivity (no significant SERT inhibition at 10 μM) and aqueous solubility of 10 mg/mL in PBS (pH 7.2) facilitate direct dilution into physiological buffers for in vitro assays without organic solvent artifacts . The ~2.1-fold potency advantage over α-PVP enables lower working concentrations, which may reduce off-target binding in complex biological matrices.

Medicinal Chemistry and SAR Programs: Empirical Potency Ceiling Reference for α-Substituted Cathinone Optimization

Structure–activity relationship programs investigating monoamine transporter ligands can employ α-PCYP as the established potency benchmark within the α-pyrrolidinophenone chemical space, given that Hansch analysis confirms the cyclohexyl substituent provides the maximum volume and lipophilicity, and correspondingly the highest DAT inhibitory potency, among eight systematically compared pyrrolidine-bearing analogs [3]. The quantitative correlations between substituent volume (r = 0.909) and lipophilicity (r = 0.917) with DAT pIC₅₀ provide a predictive framework for designing next-generation analogs, with α-PCYP serving as both the positive control and the reference point for evaluating whether further structural modifications (e.g., ring-constrained or heteroatom-substituted cyclohexyl variants) can exceed the current potency ceiling.

Analytical Reference Standard Procurement: Batch-Traceable Certified Material for Method Validation and Inter-Laboratory Reproducibility

Analytical laboratories requiring certified reference materials for GC-MS or LC-MS/MS method development, validation, and inter-laboratory proficiency testing should specify α-PCYP hydrochloride (CAS 1803168-16-2) at ≥98% purity with batch-specific Certificate of Analysis, QC data, and verified GC-MS spectral library entry . The compound's defined solubility profile (DMF 3, DMSO 5, Ethanol 3, PBS 10 mg/mL), λmax of 254 nm, and long-term stability (≥5 years at −20°C) support reproducible standard preparation across multiple laboratory sites. Inclusion in the Cayman Spectral Library of 2,000+ forensic drug standards further enables cross-platform method transfer without requiring each laboratory to independently characterize the reference material .

Quote Request

Request a Quote for 2-Cyclohexyl-1-phenyl-2-(1-pyrrolidinyl)-ethanone, monohydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.